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Compound of Interest

Compound Name: 5-Amino-2-bromobenzoic acid

Cat. No.: B1271508 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic

Resonance (NMR) spectra of 5-Amino-2-bromobenzoic acid. Due to the limited availability of

experimentally derived public data for this specific isomer, this guide leverages established

NMR principles and data from analogous structures to provide a comprehensive theoretical

framework for spectral interpretation. This document is intended to assist researchers in

predicting, identifying, and characterizing 5-Amino-2-bromobenzoic acid in various

experimental settings.

Molecular Structure and Expected NMR
Environments
5-Amino-2-bromobenzoic acid (C₇H₆BrNO₂) is a disubstituted benzoic acid derivative.[1] Its

structure, presented below, dictates the electronic environment of each proton and carbon

atom, which in turn determines their respective chemical shifts in NMR spectroscopy.

The aromatic ring contains three distinct proton environments (H-3, H-4, and H-6) and six

unique carbon environments (C-1 to C-6), in addition to the carboxyl carbon (C-7). The

electron-donating amino group (-NH₂) and the electron-withdrawing bromine (-Br) and

carboxylic acid (-COOH) groups all influence the chemical shifts of the nearby protons and

carbons.
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Predicted ¹H NMR Spectrum
The expected ¹H NMR spectrum of 5-Amino-2-bromobenzoic acid in a common NMR solvent

like DMSO-d₆ would likely exhibit the following key features. The chemical shifts are predicted

based on the additive effects of the substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for 5-Amino-2-bromobenzoic acid

Proton
Predicted Chemical
Shift (δ, ppm)

Multiplicity
Coupling Constant
(J, Hz)

COOH > 10 Broad Singlet -

H-6 7.5 - 7.8 Doublet 8.0 - 9.0 (ortho)

H-4 7.0 - 7.3 Doublet of Doublets
8.0 - 9.0 (ortho), 2.0 -

3.0 (meta)

H-3 6.8 - 7.1 Doublet 2.0 - 3.0 (meta)

NH₂ 5.0 - 6.0 Broad Singlet -

The protons of the amino and carboxylic acid groups are expected to appear as broad singlets

due to chemical exchange with the solvent and quadrupolar broadening from the nitrogen

atom. The aromatic protons will exhibit characteristic splitting patterns due to ortho and meta

couplings.

Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The

predicted chemical shifts for 5-Amino-2-bromobenzoic acid are summarized below.

Table 2: Predicted ¹³C NMR Spectral Data for 5-Amino-2-bromobenzoic acid
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Carbon Predicted Chemical Shift (δ, ppm)

C-7 (C=O) 165 - 175

C-5 145 - 155

C-1 130 - 140

C-4 125 - 135

C-6 120 - 130

C-3 115 - 125

C-2 110 - 120

The carboxyl carbon (C-7) is the most deshielded, appearing at the lowest field. The carbon

attached to the amino group (C-5) is also significantly deshielded. The carbon bearing the

bromine atom (C-2) will also have a characteristic chemical shift.

Experimental Protocols for NMR Spectroscopy
While specific experimental data for 5-Amino-2-bromobenzoic acid is not readily available, a

general protocol for acquiring high-quality NMR spectra of aromatic carboxylic acids is provided

below.

Sample Preparation:

Weigh approximately 10-20 mg of the solid sample.

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

Methanol-d₄). The choice of solvent can affect the chemical shifts, particularly for

exchangeable protons.

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing

the chemical shifts to 0.00 ppm.

NMR Instrument Setup:
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The experiments should be performed on a high-resolution NMR spectrometer, typically with

a field strength of 300 MHz or higher.

The probe should be tuned to the appropriate frequencies for ¹H and ¹³C nuclei.

The magnetic field should be shimmed to achieve optimal homogeneity, using the deuterium

signal from the solvent for locking.

¹H NMR Data Acquisition:

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

Spectral Width: A spectral width of approximately 12-15 ppm is usually adequate.

Acquisition Time: An acquisition time of 2-4 seconds is recommended.

Relaxation Delay: A relaxation delay of 1-5 seconds should be used.

Number of Scans: Typically 8 to 16 scans are sufficient for good signal-to-noise ratio.

¹³C NMR Data Acquisition:

Pulse Sequence: A proton-decoupled pulse sequence is standard to simplify the spectrum to

singlets for each carbon.

Spectral Width: A spectral width of around 200-220 ppm is generally used.

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Relaxation Delay: A relaxation delay of 2-5 seconds is recommended.

Number of Scans: A larger number of scans (e.g., 1024 or more) is usually required due to

the low natural abundance of the ¹³C isotope.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase the spectrum to obtain pure absorption line shapes.
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Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the

connectivity of the protons.

Visualization of Molecular Structure and NMR
Environments
The following diagrams illustrate the molecular structure of 5-Amino-2-bromobenzoic acid
and the logical relationships between its constituent atoms for NMR analysis.

Caption: Molecular structure of 5-Amino-2-bromobenzoic acid with atom numbering.
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Proton Environments (¹H NMR)

Carbon Environments (¹³C NMR)
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Caption: Expected NMR spin system and connectivity for 5-Amino-2-bromobenzoic acid.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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